molecular formula C17H33ClO B104568 Heptadecanoyl chloride CAS No. 40480-10-2

Heptadecanoyl chloride

Cat. No.: B104568
CAS No.: 40480-10-2
M. Wt: 288.9 g/mol
InChI Key: ICDQUAGMQCUEMY-UHFFFAOYSA-N
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Description

C17H33ClO . It is a colorless liquid with a pungent odor and is primarily used in organic synthesis. This compound is a member of the acid chlorides family and is known for its reactivity and versatility in various chemical reactions .

Mechanism of Action

Target of Action

Heptadecanoyl chloride is a long-chain fatty acid chloride that primarily targets phospholipids in biological membranes . It reacts with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine to form 1-palmitoyl-2-oleoyl-N-heptadecanoyl phosphatidylethanolamine . Phospholipids are crucial components of cell membranes, providing structural integrity and participating in signal transduction.

Mode of Action

this compound interacts with its targets through acylation, a process where an acyl group is covalently bonded to a molecule . In this case, the this compound molecule provides the acyl group, which is transferred to the phosphoethanolamine, resulting in the formation of a new phosphatidylethanolamine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the phospholipid metabolism pathway. The formation of new phosphatidylethanolamines can alter the composition of cell membranes, potentially affecting membrane fluidity, permeability, and the function of membrane-bound proteins .

Result of Action

The primary result of this compound’s action is the alteration of cell membrane composition. This can have various downstream effects, depending on the specific cell type and the role of the membrane in that cell’s function .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other lipids can affect its incorporation into cell membranes. Additionally, factors such as pH and temperature can influence the rate of the acylation reaction .

Biochemical Analysis

Biochemical Properties

Heptadecanoyl chloride plays a significant role in biochemical reactions. It is often used as a reagent in the synthesis of various biochemical compounds. For instance, it reacts with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine to form 1-palmitoyl-2-oleoyl-N-heptadecanoyl phosphatidylethanolamine

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a reagent in the synthesis of other biochemical compounds It may bind to other molecules, leading to the formation of complex structures

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadecanoyl chloride is typically synthesized through the reaction of heptadecanoic acid with thionyl chloride. The reaction proceeds as follows: [ \text{C17H35COOH} + \text{SOCl2} \rightarrow \text{C17H33COCl} + \text{SO2} + \text{HCl} ] This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to ensure the purity and yield of the product. The use of thionyl chloride is preferred due to its efficiency in converting carboxylic acids to acid chlorides .

Chemical Reactions Analysis

Types of Reactions: Heptadecanoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Heptadecanoic Acid: Formed by hydrolysis

Scientific Research Applications

Heptadecanoyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce the heptadecanoyl group into various molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Used in the production of surfactants, dyes, and other industrial chemicals

Comparison with Similar Compounds

Heptadecanoyl chloride can be compared with other acid chlorides such as:

Uniqueness: this compound is unique due to its specific chain length, which imparts distinct physical and chemical properties. It is particularly useful in applications requiring a specific hydrophobic character and reactivity .

Properties

IUPAC Name

heptadecanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDQUAGMQCUEMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393225
Record name Heptadecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40480-10-2
Record name Heptadecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptadecanoyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a one L (liter) two-necked flask were placed 102.1 g (0.38 mol) of heptadecanoic acid and 200 milliliter (mL) of cyclohexane, and the flask was equipped with a 100 mL dropping funnel containing 67.3 g (0.57 mol) of thionyl chloride and a reflux tube. Then, the heptadecanoic acid was completely dissolved under heating and stirring of the flask in an oil bath at 80° C. Thereafter the thionyl chloride was added dropwise over a period of 2 hours, and further the oil bath was maintained at 80° C. for one hour. From the resultant reaction mixture were removed the cyclohexane and the thionyl chloride under reduced pressure by means of an aspirator. The resultant reaction mixture was subjected to vacuum distillation. Thus 88.5 g (0.31 mol) of heptadecanoyl chloride was obtained in a yield of 81.2% based on the fed heptadecanoic acid.
Quantity
102.1 g
Type
reactant
Reaction Step One
Quantity
67.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What was the role of heptadecanoyl chloride in the research on functionalized polymers?

A1: The research by Fleming [] investigated modifying the surface properties of polymers to enhance adhesion. One specific polymer studied was poly(chlorotrifluoroethylene) (PCTFE). The researchers modified the PCTFE surface with a series of steps:

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